

Fluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Fluoroiodomethane**

Cat. No.: **B1339756**

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An in-depth exploration of the chemical properties, synthesis, and applications of **fluoroiodomethane** (CH_2FI), a key reagent in modern medicinal chemistry and radiolabeling.

Core Chemical Identifiers and Properties

Fluoroiodomethane (CH_2FI) is a halomethane derivative that has garnered significant attention as a versatile reagent for the introduction of the fluoromethyl group ($-\text{CH}_2\text{F}$) into organic molecules. Its unique combination of a fluorine and an iodine atom on the same carbon center imparts distinct reactivity, making it a valuable tool in organic synthesis and particularly in the development of radiopharmaceuticals.

This guide provides a comprehensive overview of **fluoroiodomethane**, including its chemical identifiers, physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

Table 1: Chemical Identifiers for Fluoroiodomethane

Identifier Type	Value
CAS Number	373-53-5
Molecular Formula	CH ₂ FI
IUPAC Name	fluoro(iodo)methane
Synonyms	Fluoromethyl iodide, Fluoro-iodo-methane
InChI	InChI=1S/CH ₂ FI/c2-1-3/h1H2
InChIKey	XGVXNTVBGYLJIR-UHFFFAOYSA-N
Canonical SMILES	FCI
PubChem CID	13981373
ChemSpider ID	10329326
ECHA InfoCard	100.201.539
UNII	F4DZ382EN9

Table 2: Physicochemical Properties of Fluoroiodomethane

Property	Value
Molar Mass	159.93 g/mol
Appearance	Colorless liquid
Boiling Point	53.4 °C (128.1 °F; 326.5 K)
Density	2.307 g/cm ³
Refractive Index	1.483

Experimental Protocols

Synthesis of Fluoroiodomethane

Fluoroiodomethane can be synthesized through the fluorination of methylene iodide. A common laboratory-scale procedure involves the reaction of chlorofluoromethane with sodium iodide in acetone.

Experimental Protocol: Synthesis from Chlorofluoromethane

- In a 1000 mL three-necked flask, dissolve 600 mL of acetone.
- Bubble chlorofluoromethane (CH_2FCl) gas through the acetone solution for approximately 2.5 hours.
- To confirm the concentration of CH_2FCl , take a 1 mL aliquot of the acetone solution and add 100 μL of trifluorotoluene as an internal standard. The target is approximately 1.26 mol of CH_2FCl .
- Add 1.50 mol (225 g) of sodium iodide (NaI) to the reaction mixture.
- Equip the flask with a reflux condenser and heat the reaction at 50 °C for three days.
- After the reaction is complete, transfer the acetone solution to a 2000 mL separatory funnel containing 1000 mL of water.
- The solution will separate into layers. Collect the lower, brown, organic layer.
- Wash the organic layer with a saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to remove unreacted iodine, followed by three washes with water.
- The resulting colorless, transparent liquid is **fluoroiodomethane**, which can be used in subsequent steps without further purification.

Synthesis of $[^{18}\text{F}]$ Fluoroiodomethane for Radiopharmaceuticals

A crucial application of **fluoroiodomethane** is in the synthesis of ^{18}F -labeled radiotracers for Positron Emission Tomography (PET). The synthesis involves a nucleophilic substitution reaction on diiodomethane using $[^{18}\text{F}]$ fluoride.

Experimental Protocol: Synthesis of $[^{18}\text{F}]\text{Fluoroiodomethane}$

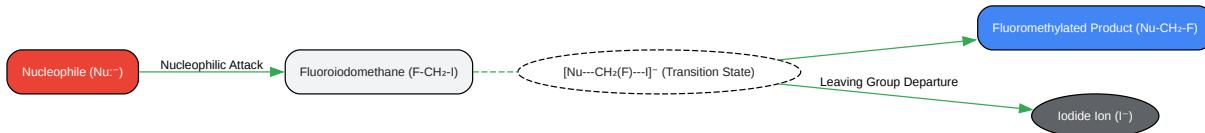
- $[^{18}\text{F}]\text{Fluoride}$ is produced in a cyclotron and trapped on an anion exchange cartridge.
- The $[^{18}\text{F}]\text{fluoride}$ is eluted from the cartridge into a reaction vessel.
- The solvent is removed by azeotropic distillation.
- Diiodomethane (CH_2I_2) is added to the dried $[^{18}\text{F}]\text{fluoride}$.
- The reaction mixture is heated to facilitate the nucleophilic substitution of one iodine atom with $[^{18}\text{F}]\text{fluoride}$.
- The resulting $[^{18}\text{F}]\text{fluoroiodomethane}$ is purified, typically by distillation or gas chromatography. The entire synthesis and purification process is rapid, often completed within 15 minutes, to minimize radioactive decay.

Reaction Mechanisms and Applications

Fluoroiodomethane is a versatile reagent for monofluoromethylation, a key strategy in drug design to modulate the physicochemical and biological properties of molecules. It can participate in a variety of reactions, including nucleophilic substitutions and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Monofluoromethylation

The carbon atom in **fluoroiodomethane** is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This $\text{S}_{\text{n}}2$ reaction is a common method for introducing the fluoromethyl group onto heteroatoms.



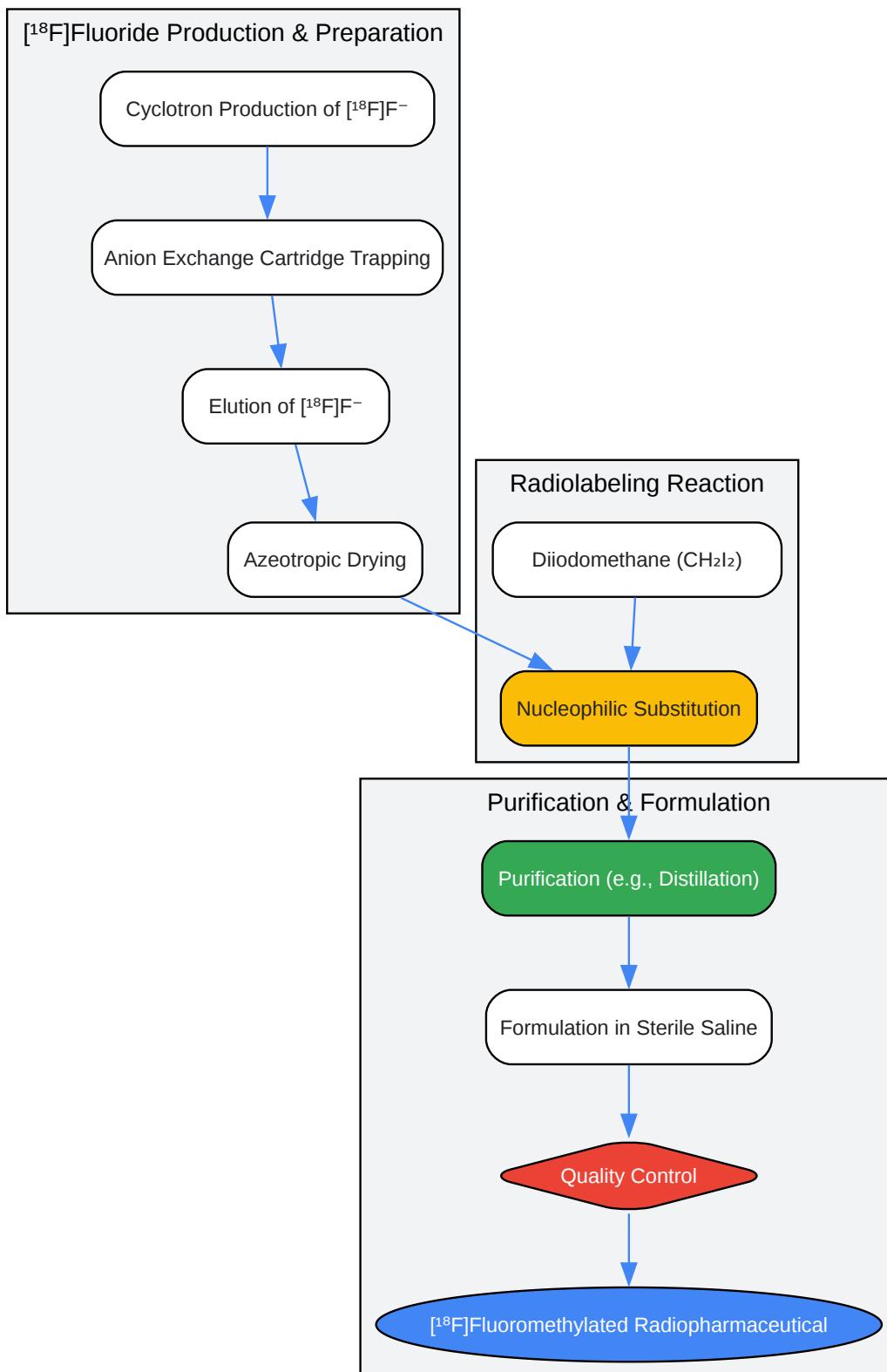
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Caption: S_n2 mechanism for nucleophilic monofluoromethylation.

This reaction is effective with a range of nucleophiles, including amines, carboxylic acids, thiols, and phenoxides, producing the corresponding fluoromethylated derivatives with varying yields.

Experimental Workflow for Radiopharmaceutical Synthesis

The synthesis of ¹⁸F-labeled radiopharmaceuticals using [¹⁸F]fluoroiodomethane typically follows a multi-step automated process to ensure safety and efficiency.

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Caption: Automated workflow for $[^{18}\text{F}]$ radiopharmaceutical synthesis.

This streamlined workflow is essential for producing radiotracers with high radiochemical purity and specific activity, which are critical for high

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